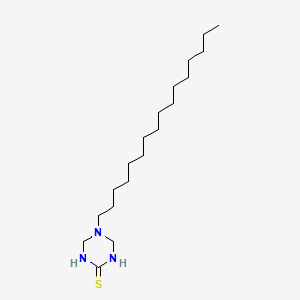![molecular formula C13H14N4O3 B14928178 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzamide](/img/structure/B14928178.png)
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a nitrobenzamide group attached to the pyrazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzamide typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-pyrazol-5-yl)benzamide
- 4-cinnamamido-N-(1-methyl-1H-pyrazol-5-yl)benzamide
- N-(1H-pyrazol-5-yl)nicotinamide derivatives
Uniqueness
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzamide is unique due to the presence of both the nitrobenzamide and pyrazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N4O3 |
|---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-4-nitrobenzamide |
InChI |
InChI=1S/C13H14N4O3/c1-2-16-12(7-8-15-16)9-14-13(18)10-3-5-11(6-4-10)17(19)20/h3-8H,2,9H2,1H3,(H,14,18) |
InChI Key |
MYUXIFVABUIJAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,4-dimethylphenoxy)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14928099.png)
![4-[(3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B14928106.png)
![4-[(4-chloro-3-methylphenoxy)methyl]-N'-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide](/img/structure/B14928113.png)
![2-(1-methyl-1H-pyrazol-4-yl)-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B14928117.png)
![4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B14928119.png)


![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14928132.png)
![Methyl 4-{[5-(cyclododecylcarbamoyl)furan-2-yl]methoxy}benzoate](/img/structure/B14928134.png)
![N,N,9-trimethyl-2-[5-(1H-pyrazol-1-ylmethyl)furan-2-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B14928140.png)
![2-(2-Furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14928147.png)
![4-[({4-[(2-bromophenoxy)methyl]phenyl}carbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14928158.png)
![1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14928165.png)
![3-[(acetyloxy)methyl]-7-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14928190.png)
